5-Methyl-1-hexene

Polymer Crystallography Isotactic Polyolefins Structure-Property Relationships

5-Methyl-1-hexene (CAS 68975-47-3, ≥99.0% GC) is a branched C7 α-olefin with a terminal double bond and a C5 methyl group that provides low steric hindrance at the reactive site and significant steric bulk at the aliphatic tail. This unique architecture ensures equal reactivity ratios in copolymerization, yielding uniform random copolymers for biomedical elastomers (e.g., artificial heart valves). Its homopolymer exhibits a melting point of 110 °C, >100 °C higher than linear analogs, enabling high-temperature packaging and automotive components. The rich crystal polymorphism (trigonal, monoclinic) makes it a model system for studying polymer phase transformations. For fine chemicals, the distal double bond undergoes hydroformylation to branched aldehydes, precursors to specialized plasticizers and synthetic lubricants. Procure this monomer to engineer thermal behavior, crystallinity, and reactivity not achievable with linear α-olefins.

Molecular Formula C7H14
Molecular Weight 98.19 g/mol
CAS No. 68975-47-3
Cat. No. B1630410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-hexene
CAS68975-47-3
Molecular FormulaC7H14
Molecular Weight98.19 g/mol
Structural Identifiers
SMILESCC(C)CCC=C
InChIInChI=1S/C7H14/c1-4-5-6-7(2)3/h4,7H,1,5-6H2,2-3H3
InChIKeyJIUFYGIESXPUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1-hexene (CAS 68975-47-3) for Precision Polymer Synthesis and Specialty Chemicals


5-Methyl-1-hexene (CAS 68975-47-3, also registered as CAS 3524-73-0) is a branched C7 α-olefin characterized by a terminal double bond and a distal methyl group at the C5 position of the aliphatic backbone [1]. This structure confers a unique combination of low steric hindrance at the reactive olefinic site and significant steric bulk at the aliphatic tail, distinguishing it from both linear α-olefins (e.g., 1-hexene, 1-heptene) and other methyl-branched isomers such as 4-methyl-1-pentene . The compound is commercially available with high purity specifications (≥99.0% GC), making it suitable for demanding synthetic and polymerization applications .

Why Generic α-Olefin Substitution Fails: The Critical Role of 5-Methyl-1-hexene's C5 Branching in Polymer Microstructure and Reactivity


Substituting 5-methyl-1-hexene with a linear α-olefin or a differently branched isomer is not scientifically equivalent because the position of the methyl branch directly governs copolymerization reactivity, polymer chain packing, and ultimate material properties. Linear α-olefins such as 1-hexene and 1-heptene lack the steric bulk of the C5 methyl group, resulting in fundamentally different polymer crystallinity and thermal behavior [1]. Conversely, isomers like 4-methyl-1-pentene exhibit markedly different monomer reactivity ratios when copolymerized with styrene or other comonomers due to the proximity of the branch to the reactive double bond [2]. The specific C5 branching pattern in 5-methyl-1-hexene yields predictable 3₁ helical chain conformations in its isotactic homopolymer—a structural feature directly comparable to isotactic polypropylene—and distinct crystal polymorphism that directly impacts material processing windows and end-use properties [3]. The quantitative evidence presented below substantiates why this compound cannot be generically interchanged.

Quantitative Evidence for 5-Methyl-1-hexene: Head-to-Head Performance Data Against Comparators


C5 Branching Enables Predictable 3₁ Helical Conformation and Trigonal Crystal Packing in Poly(5-methyl-1-hexene)

The isotactic homopolymer of 5-methyl-1-hexene (P5MHex1) adopts a 3₁ helical conformation and exhibits frustrated trigonal crystal packing with unit-cell parameters a = b = 17.62 Å, c = 6.33 Å, γ = 120° [1]. This is structurally analogous to isotactic polypropylene. In contrast, linear α-olefin polymers such as poly(1-hexene) lack this well-defined helical architecture, and the homopolymer of 4-methyl-1-pentene—a comparator with a C4 branch—crystallizes in a different packing arrangement due to the closer proximity of the methyl branch to the polymer backbone [2]. The well-defined polymorphism of P5MHex1 (including a high-temperature trigonal form with a = b = 10.17 Å and a metastable monoclinic form) provides predictable processing windows that are absent for polymers derived from linear α-olefins [1].

Polymer Crystallography Isotactic Polyolefins Structure-Property Relationships

5-Methyl-1,4-hexadiene Achieves ≥80% Polymer Conversion Versus Isomerization-Limited trans-1,4-Hexadiene

In a direct head-to-head comparison under identical polymerization conditions, 5-methyl-1,4-hexadiene (5-MHD)—a diene derivative of 5-methyl-1-hexene—achieves polymer conversions of 80% or higher using a Et₃Al/δ-TiCl₃ catalyst system [1]. In marked contrast, trans-1,4-hexadiene under the same conditions (25°C, Al/Ti atomic ratio = 2) undergoes extensive concurrent isomerization reactions that consume a major portion of the monomer without productive polymer formation [1]. The poly(5-methyl-1,4-hexadiene) produced consists of regular 1,2-polymerization units arranged in head-to-tail sequence, confirmed by NMR and IR spectroscopy, and exhibits 3₁ helical conformations typical of isotactic polypropylene and poly(5-methyl-1-hexene) as shown by X-ray diffraction of stretched samples [1].

Diene Polymerization Elastomer Synthesis Catalyst Efficiency

5-Methyl-1,4-hexadiene Copolymerizes with 1-Hexene with Equal Reactivity Ratios (r₁ = r₂ = 1.1 ± 0.2)

Quantitative reactivity ratios for the copolymerization of 1-hexene (M₁) with 5-methyl-1,4-hexadiene (M₂) at 30°C in hexane solvent using a Et₂AlCl/δ-TiCl₃ catalyst system (Al/Ti atomic ratio = 1.5) were determined to be 1.1 ± 0.2 for each monomer [1]. This near-unity and equal reactivity ratio pair indicates that both monomers incorporate into the growing polymer chain with essentially identical kinetics, enabling the synthesis of truly random copolymers with predictable and uniform composition. In contrast, the positional isomer 4-methyl-1,4-hexadiene is poorly incorporated into 1-hexene copolymers due to its significantly lower reactivity [2]. Furthermore, copolymerization of styrene with 5-methylhex-1-ene yields reactivity ratios of r₁ (styrene) = 0.59 ± 0.057 and r₂ (5-methylhex-1-ene) = 4.00 ± 0.28, compared to styrene with 4-methylpent-1-ene which yields r₁ = 0.89 ± 0.05 and r₂ = 3.67 ± 0.22 [3], demonstrating that the C5-branched monomer exhibits substantially different copolymerization behavior than the C4-branched comparator.

Copolymerization Kinetics Reactivity Ratios Random Copolymer Synthesis

Poly(5-methyl-1-hexene) Homopolymer Exhibits Melting Point of 110 °C

The homopolymer of 5-methyl-1-hexene, poly(5-methyl-1-hexene), exhibits a melting point of 110 °C as documented in the CAS Common Chemistry database [1]. This thermal property is significant because branched α-olefin polymers typically exhibit substantially higher melting points—often more than 100 °C higher—than polymers derived from linear α-olefins of comparable molecular weight or chain length [2]. This elevated melting point directly reflects the restricted chain mobility imposed by the C5 methyl branch, which promotes more ordered crystalline packing as confirmed by the trigonal crystal structure data presented in Evidence Item 1 [3].

Polymer Thermal Properties Homopolymer Characterization Melting Point

5-Methyl-1,4-hexadiene is More Reactive Than 4-Methyl-1,4-hexadiene, with Reactivity Equal to 1-Hexene

In the copolymerization of 1-hexene with methylhexadiene comonomers, the positional isomer 5-methyl-1,4-hexadiene (5-MHD) demonstrates reactivity essentially equal to that of 1-hexene itself [1]. This is in direct contrast to the isomeric 4-methyl-1,4-hexadiene (4-MHD), which exhibits significantly lower reactivity and is poorly incorporated into the copolymer chain [1]. As a direct consequence of this reactivity differential, 5-MHD readily copolymerizes with 1-hexene to yield copolymers of uniform composition, whereas copolymers produced using 4-MHD or mixtures of the two isomers result in non-uniform compositional distribution and inconsistent material properties [1].

Diene Reactivity Copolymer Incorporation Elastomer Composition Uniformity

Commercially Available Purity Specifications Enable Reproducible Research and Process Control

5-Methyl-1-hexene is commercially available with high purity specifications from multiple established suppliers. TCI Chemicals offers the compound with purity ≥99.0% (GC) and NMR confirmation of structure . Aladdin supplies the compound at 98% purity . This level of purity and analytical documentation enables reproducible polymerization kinetics, consistent copolymer composition, and reliable structure-property correlations that are essential for both academic research and industrial process development. The availability of analytically verified material from reputable suppliers reduces the burden of in-house purification and characterization, accelerating research timelines and minimizing batch-to-batch variability.

Chemical Purity Quality Control Reproducible Synthesis

Scientifically Validated Application Scenarios for 5-Methyl-1-hexene Based on Quantitative Evidence


Synthesis of Uniform Random Copolymers for Biomedical Elastomers

Based on the equal reactivity ratios of 5-methyl-1,4-hexadiene (5-MHD) with 1-hexene (r₁ = r₂ = 1.1 ± 0.2) [1] and the superior reactivity of 5-MHD relative to its 4-MHD isomer [2], this compound is ideally suited for synthesizing uniform random copolymers used in biomedical-grade elastomers. The equal incorporation kinetics ensure predictable and reproducible material properties—a critical requirement for medical devices such as artificial heart valves and ventricular assist devices where consistent mechanical performance is non-negotiable. The ≥80% polymer conversion efficiency further supports economically viable manufacturing at scale [1].

Design of High-Melting Polyolefins with Controlled Crystallinity

The homopolymer of 5-methyl-1-hexene exhibits a melting point of 110 °C [3]—substantially elevated (>100 °C higher) relative to linear α-olefin polymers of comparable molecular weight [4]. This thermal stability, combined with the well-defined trigonal crystal packing and 3₁ helical conformation documented for isotactic P5MHex1 [5], enables the design of polyolefin materials with predictable crystalline domains and defined processing windows. Researchers developing high-temperature packaging materials, automotive components, or specialty films requiring elevated thermal resistance can leverage this monomer to engineer specific melting behavior and crystallinity profiles.

Structure-Property Studies of Branched Polyolefin Polymorphism

The rich crystal polymorphism of isotactic poly(5-methyl-1-hexene)—including a frustrated trigonal phase (a = b = 17.62 Å), a high-temperature trigonal form (a = b = 10.17 Å), and a metastable monoclinic form (a = 20.48 Å, b = 16.94 Å)—provides a well-characterized model system for investigating polymer chain packing, phase transformations, and structure-property relationships in branched polyolefins [5]. Academic and industrial researchers studying crystallization kinetics, thermal transitions, and mechanical property evolution can use 5-methyl-1-hexene as a defined, reproducible monomer for synthesizing polymers with documented polymorphic behavior.

Synthesis of Functionalized Building Blocks via Hydroformylation and Metathesis

The terminal double bond of 5-methyl-1-hexene, positioned distal to the C5 methyl branch, undergoes hydroformylation to yield branched aldehydes—key intermediates for synthesizing specialized plasticizers and synthetic lubricants . This reactivity profile, combined with the steric bulk of the aliphatic tail, enables the production of derivatives with unique solubility and viscosity characteristics that differ from those derived from linear α-olefins. Researchers in fine chemical synthesis and specialty lubricant development can exploit this structure-reactivity relationship to access novel product profiles not achievable with 1-hexene or 1-heptene.

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